molecular formula C13H11N3O2 B1665463 Acroteben CAS No. 840-80-2

Acroteben

Cat. No. B1665463
CAS RN: 840-80-2
M. Wt: 241.24 g/mol
InChI Key: WJVBIMBJLVWPNE-OQLLNIDSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acroteben is a bio-active chemical. Detailed information has not been published.

Scientific Research Applications

Electrorotation and AC Electrokinetics

Acroteben's relevance in scientific research can be linked to the broader field of electrorotation and AC electrokinetics. These techniques have been crucial in manipulating and characterizing biological samples at various scales, ranging from single cells to tissue spheroids. For instance, Trainito et al. (2016) discussed electrorotation's role in identifying the dielectric properties of bio-samples, which has applications in gene therapy, tumor treatment, and cancer diagnosis (Trainito et al., 2016). Similarly, Hughes (2000) explored how AC electrokinetics, particularly dielectrophoresis and electrorotation, are significant for nanotechnology, aiding in the manipulation of particles on a nanometer scale (Hughes, 2000).

Parasite Analysis and DNA Manipulation

Another application area is in the analysis of parasites using electrorotation. Dalton et al. (2004) reviewed the use of this technique for studying various eukaryotic parasites, highlighting its noninvasive nature and application in public health (Dalton et al., 2004). Additionally, Hölzel and Bier (2003) discussed the use of dielectrophoresis for manipulating DNA, an essential tool for genetic research and nanoscale structure assembly (Hölzel & Bier, 2003).

Reproductive Tissue Engineering

Reproductive tissue engineering is another significant area where Acroteben's underlying principles may find application. Raffel et al. (2019) discussed the evaluation of ovarian follicles in patterned electrospun scaffolds, a novel approach in reproductive organ research (Raffel et al., 2019). Also, Amorim (2017) highlighted advancements in reproductive tissue engineering, demonstrating the rapid progress in this field (Amorim, 2017).

properties

CAS RN

840-80-2

Product Name

Acroteben

Molecular Formula

C13H11N3O2

Molecular Weight

241.24 g/mol

IUPAC Name

N-[(E)-(3-hydroxyphenyl)methylideneamino]pyridine-4-carboxamide

InChI

InChI=1S/C13H11N3O2/c17-12-3-1-2-10(8-12)9-15-16-13(18)11-4-6-14-7-5-11/h1-9,17H,(H,16,18)/b15-9+

InChI Key

WJVBIMBJLVWPNE-OQLLNIDSSA-N

Isomeric SMILES

C1=CC(=CC(=C1)O)/C=N/NC(=O)C2=CC=NC=C2

SMILES

C1=CC(=CC(=C1)O)C=NNC(=O)C2=CC=NC=C2

Canonical SMILES

C1=CC(=CC(=C1)O)C=NNC(=O)C2=CC=NC=C2

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Acroteben;  BRN 0199526;  UNII-4DAE97DDEP;  AT-2; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.